

HPLC-UV method for 7-hydroxyquinolin-2(1H)one analysis

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Application Note:

High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantitative Analysis of 7-Hydroxyquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of 7-hydroxyquinolin-2(1H)-one using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This method is applicable for the determination of 7-hydroxyquinolin-2(1H)-one in bulk drug substances and for monitoring related impurities.

Introduction

7-Hydroxyquinolin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutical compounds and is also known as an impurity in some active pharmaceutical ingredients (APIs), such as Aripiprazole.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The HPLC-UV method detailed herein is designed to be simple, rapid, and robust for routine quality control analysis.

Experimental



2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of 7-hydroxyquinolin-2(1H)-one.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
UV Detection	254 nm
Run Time	10 minutes

2.2. Preparation of Solutions

- 2.2.1. Standard Stock Solution (1000 μ g/mL) Accurately weigh approximately 10 mg of 7-hydroxyquinolin-2(1H)-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- 2.2.2. Working Standard Solutions Prepare a series of working standard solutions by appropriate dilution of the standard stock solution with the diluent to achieve concentrations ranging from 1 μ g/mL to 50 μ g/mL. These solutions are used to construct the calibration curve.
- 2.2.3. Sample Preparation Accurately weigh a quantity of the sample equivalent to about 10 mg of 7-hydroxyquinolin-2(1H)-one and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 μ m syringe filter before injection.



Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed.

3.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a 20 μ g/mL standard solution. The acceptance criteria are summarized in the table below.

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	4500
% RSD of Peak Area	≤ 2.0%	0.8%
% RSD of Retention Time	≤ 1.0%	0.3%

3.2. Linearity

The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 1-50 μ g/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Concentration Range	1 - 50 μg/mL
Regression Equation	y = 45872x + 1234
Correlation Coefficient (r²)	0.9995

3.3. Precision

The precision of the method was evaluated by performing replicate analyses of a sample solution at a concentration of 20 μ g/mL.



Precision Type	% RSD
Intra-day Precision (n=6)	1.1%
Inter-day Precision (n=6 over 3 days)	1.5%

3.4. Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of 7-hydroxyquinolin-2(1H)-one standard into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked Level	Amount Added (µg/mL)	Amount Found (μg/mL)	% Recovery
80%	16.0	15.8	98.8%
100%	20.0	20.1	100.5%
120%	24.0	23.7	98.8%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Parameter	Result
LOD	0.1 μg/mL
LOQ	0.3 μg/mL

3.6. Robustness

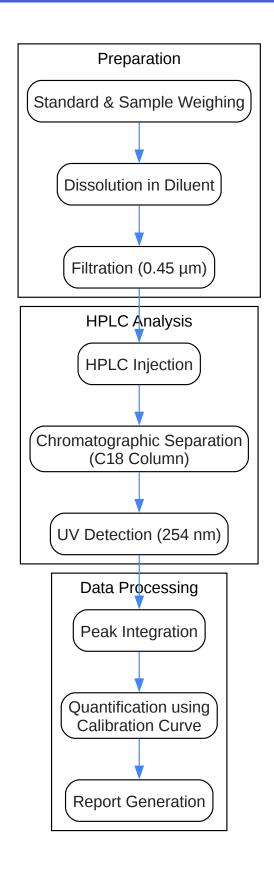
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).



Experimental Workflow and Diagrams

4.1. Experimental Workflow The overall workflow for the analysis of 7-hydroxyquinolin-2(1H)-one is depicted in the following diagram.





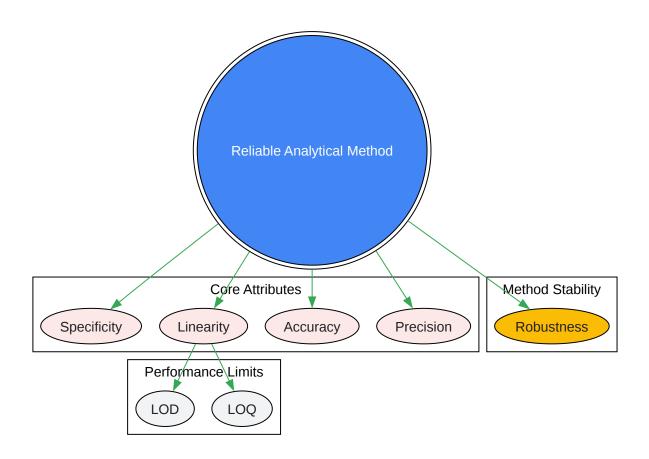
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Caption: Experimental workflow for HPLC-UV analysis.



4.2. Logical Relationship of Method Validation Parameters

The relationship between the different validation parameters demonstrates the reliability of the analytical method.



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Caption: Interrelation of method validation parameters.

Conclusion

The developed RP-HPLC-UV method for the quantification of 7-hydroxyquinolin-2(1H)-one is simple, precise, accurate, and robust. The method was successfully validated according to ICH



guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The short run time allows for high throughput of samples.

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References

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- 2. 7-Hydroxy-2(1H)-quinolinone | LGC Standards [lgcstandards.com]
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